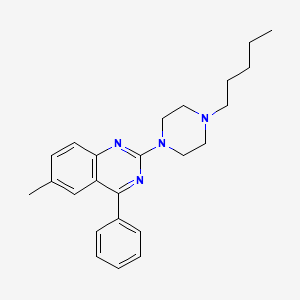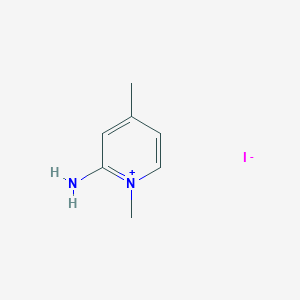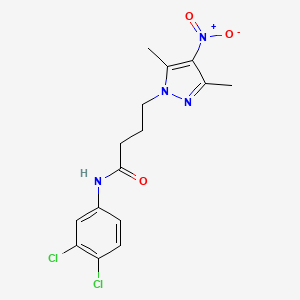
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family of compounds. It has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being treated. It has been found to induce cell death in cancer cells, reduce inflammation in the body, and inhibit the growth of bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline in lab experiments include its high potency and selectivity for certain enzymes and receptors. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline include investigating its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It may also be useful in the development of new drugs that target specific enzymes and receptors in the body. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis method for 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the reaction of 6-methyl-4-phenylquinazoline with 4-pentyl-1-piperazine in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
6-methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-4-8-13-27-14-16-28(17-15-27)24-25-22-12-11-19(2)18-21(22)23(26-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZSNGLURYPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
